molecular formula C12H20O8 B2568284 dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate CAS No. 181586-74-3

dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

Cat. No. B2568284
CAS RN: 181586-74-3
M. Wt: 292.284
InChI Key: TUXATMFHVZOCFP-FUAUIPCOSA-N
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Description

Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is a chemical compound with the empirical formula C12H20O8 . It is used in proteomics research .


Molecular Structure Analysis

The molecular weight of this compound is 292.28 . The SMILES string representation is COC(=O)[C@@H]1OC@@(OC)C@(OC)O[C@H]1C(=O)OC .


Physical And Chemical Properties Analysis

This compound is a solid with an optical activity of [α]20/D −139.0°, c = 1% in chloroform . Its melting point is between 106-110°C .

Scientific Research Applications

  • Drug Delivery Systems Researchers have explored DDD-based nanoparticles, micelles, and liposomes to encapsulate drugs and target specific tissues or cells.
  • Antioxidant Properties Studies have investigated DDD’s potential in preventing age-related diseases, neurodegenerative disorders, and cancer.
  • Biomedical Imaging Researchers have explored DDD-based imaging probes for detecting tumors, inflammation, and other pathological conditions.
  • Environmental Remediation

    • The compound’s stability and ability to bind to pollutants make it promising for environmental cleanup .

    Catalysis

    • Applications include asymmetric synthesis, C–C bond formation, and cyclization reactions .

    Wastewater Treatment

    • Researchers aim to develop cost-effective and sustainable methods for treating industrial effluents .

Safety and Hazards

This compound is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate' involves the protection of a diol followed by esterification with dimethyl carbonate. The diol can be obtained from a commercially available starting material through a series of reactions.", "Starting Materials": [ "Starting material A (commercially available)", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Dimethyl carbonate", "Triethylamine", "4-Dimethylaminopyridine" ], "Reaction": [ "Starting material A is reacted with methanol and sodium hydroxide to form a methoxy derivative.", "The methoxy derivative is then reacted with hydrochloric acid to form a diol.", "The diol is protected with dimethyl carbonate in the presence of triethylamine and 4-dimethylaminopyridine to form a cyclic carbonate.", "The cyclic carbonate is then reacted with sodium methoxide to form the desired compound, dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate." ] }

CAS RN

181586-74-3

Product Name

dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

Molecular Formula

C12H20O8

Molecular Weight

292.284

IUPAC Name

dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

InChI

InChI=1S/C12H20O8/c1-7-8(2)20-12(18-6,10(14)16-4)11(17-5,19-7)9(13)15-3/h7-8H,1-6H3/t7-,8-,11+,12+/m1/s1

InChI Key

TUXATMFHVZOCFP-FUAUIPCOSA-N

SMILES

CC1C(OC(C(O1)(C(=O)OC)OC)(C(=O)OC)OC)C

solubility

not available

Origin of Product

United States

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